2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the Boc group.
Reduction: Reduction reactions are also less common but can be performed under controlled conditions.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Substitution: Uses acids like trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization of the molecule. This selective protection and deprotection are crucial in multi-step synthesis processes, enabling the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-4,4-dimethylnorvaline: Similar in structure but lacks the methoxymethyl group.
N-(tert-Butoxycarbonyl)-2-aminooxyacetic acid: Similar in structure but has a different backbone.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the methoxymethyl group adds to its versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H27NO6 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
2-(methoxymethyl)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid |
InChI |
InChI=1S/C14H27NO6/c1-12(2,3)8-14(9-19-7,10(16)17)21-15-11(18)20-13(4,5)6/h8-9H2,1-7H3,(H,15,18)(H,16,17) |
InChI Key |
FMBRCRUJIWSOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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